

Application Note: N-Methoxyformamide in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N-methoxyformamide*

CAS No.: 34005-41-9

Cat. No.: B1607286

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Executive Summary

N-Methoxyformamide (

) represents a specialized amide scaffold that occupies a unique niche in drug discovery. Unlike its ubiquitous cousin

-dimethylhydroxylamine (the Weinreb amide precursor), **N-methoxyformamide** possesses a reactive

-formyl proton and a distinct electronic profile due to the anomeric interaction between the nitrogen lone pair and the alkoxy oxygen.

This guide details its two primary applications:

- Synthetic Reagent: As the core precursor for

-**(Diethylcarbamoyl)-N-methoxyformamide**, a highly chemoselective formylating agent used to install formyl groups on primary amines without affecting hydroxyls or thiols—critical for modifying complex peptide drugs.

- Medicinal Pharmacophore: As a bioisostere and metal-chelating warhead in the design of Peptide Deformylase (PDF) inhibitors, a novel class of antibiotics.

Chemical Properties & Mechanistic Insight[1][2][3]

The "Anomeric Amide" Effect

N-Methoxyformamide exhibits unique reactivity due to the presence of the electronegative oxygen atom directly attached to the amide nitrogen.

- Pyramidalization: The

-alkoxy group reduces the resonance overlap typical of amides, making the nitrogen more pyramidal and the carbonyl carbon more electrophilic compared to standard formamides.

- Acidity: The

-H proton is significantly more acidic (

) than a standard amide, allowing for facile deprotonation and functionalization (e.g., carbamoylation).

Structural Distinction

It is crucial not to confuse this scaffold with the Weinreb amine source:

- **N-Methoxyformamide:**

(Subject of this guide)

- Weinreb Amide Precursor:

(

-Dimethylhydroxylamine)

Application I: Chemoselective N-Formylation

Reagent:

-(Diethylcarbamoyl)-**N-methoxyformamide** (Akikusa's Reagent) CAS: 146039-03-4

In the synthesis of complex APIs (Active Pharmaceutical Ingredients), specifically peptides or alkaloids, installing a formyl group (N-CHO) is often required (e.g., mimicking f-Met). Standard reagents like acetic formic anhydride are often too aggressive, acylating alcohols and thiols indiscriminately.

The

-carbamoyl derivative of **N-methoxyformamide** solves this by acting as a "Formyl Transfer Agent" that is strictly amine-selective.

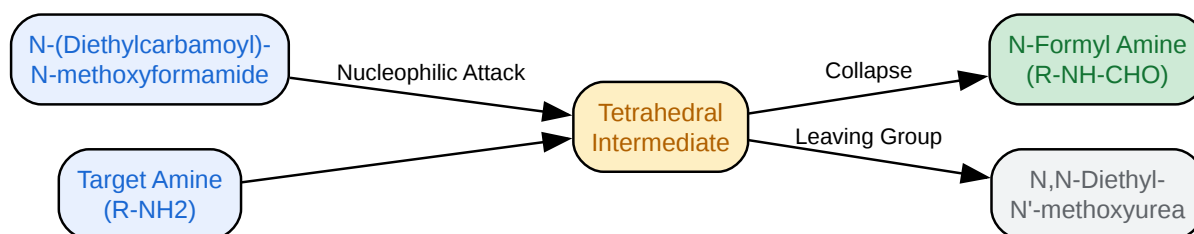
Mechanism of Action

The reagent activates the formyl group via the electron-withdrawing

-methoxy and urea-like motifs. Upon nucleophilic attack by a primary amine, the stable urea byproduct (

-diethyl-

-methoxyurea) acts as a driving force leaving group.



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Figure 1: Mechanism of chemoselective formyl transfer. The N-methoxyurea moiety serves as an excellent leaving group.

Protocol: Selective N-Formylation of Amino Acid Esters

Objective: Formylate L-Phenylalanine methyl ester without racemization or side reactions.

Materials:

- Substrate: L-Phenylalanine methyl ester HCl (1.0 equiv)

- Reagent:
 - (Diethylcarbamoyl)-**N-methoxyformamide** (1.1 equiv)
- Base: Triethylamine (1.1 equiv) or N-Methylmorpholine
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

- Preparation: Suspend L-Phenylalanine methyl ester HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
- Neutralization: Add Triethylamine (1.4 mL, 10 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear.
- Reagent Addition: Add
 - (Diethylcarbamoyl)-**N-methoxyformamide** (1.92 g, 11 mmol) in one portion.
- Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
 - Checkpoint: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting amine spot (ninhydrin positive) should disappear.
- Workup:
 - Wash the organic phase with 1M HCl (2 x 20 mL) to remove unreacted amine/base.
 - Wash with Water (2 x 20 mL) and Brine (20 mL).
 - The urea byproduct is water-soluble/polar and is largely removed during aqueous workup.
- Isolation: Dry over
, filter, and concentrate in vacuo.
- Purification: If necessary, purify via flash chromatography (EtOAc/Hexane).
 - Expected Yield: >90%.[\[1\]](#)[\[2\]](#)

- Characterization:

NMR (CDCl₃) shows distinct rotamers of the formyl proton (

8.1–8.3 ppm).

Application II: Peptide Deformylase (PDF) Inhibitors

Target: Bacterial Peptide Deformylase (Metalloenzyme) Therapeutic Area: Antibiotics (Novel Mechanism of Action)

Bacterial protein synthesis initiates with

-formylmethionine (f-Met). The enzyme PDF removes this formyl group as a mandatory maturation step. Inhibiting PDF is lethal to bacteria.[3] The

-formyl-

-hydroxy (or

-methoxy) moiety acts as a powerful bidentate ligand for the metal ion (usually

or

) in the PDF active site.

Pharmacophore Design

The **N-methoxyformamide** scaffold serves as a stable bioisostere for the hydroxamic acid group.

- Binding Mode: The carbonyl oxygen and the hydroxyl/methoxy oxygen chelate the metal ion.

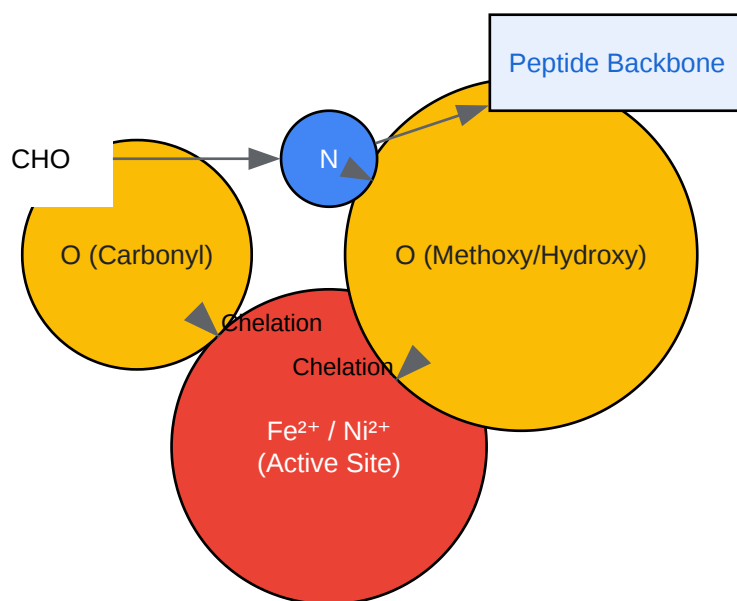
- Advantage: While

-hydroxy (

-OH) is more potent,

-methoxy (

-OMe) derivatives often show improved pharmacokinetic properties (permeability) and can act as prodrugs or specific probes.



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Figure 2: Chelation mode of N-formyl-N-alkoxy inhibitors within the PDF active site.

Protocol: Synthesis of PDF Inhibitor Warhead

Objective: Synthesis of an

-formyl-

-hydroxy/methoxy amino acid scaffold. Note: This protocol describes the installation of the warhead onto a pseudo-peptide backbone.

Step 1: N-Alkylation of Hydroxylamine React an

-bromo ester (derived from an amino acid) with

-benzylhydroxylamine (or

-methylhydroxylamine for N-methoxy variants).

Step 2: N-Formylation The secondary amine is formylated.[4] Standard conditions (Formic acid/DCC) or the Akikusa Reagent (from Section 3) can be used here for mildness.

Step 3: Deprotection (for N-OH active drug) Hydrogenolysis removes the benzyl group to yield the active

-formyl-

-hydroxy warhead.

(Note: For **N-methoxyformamide** analogs, this step is skipped, retaining the -OMe group).

Safety & Handling Data

Compound: **N-Methoxyformamide** & Derivatives Hazard Class: Irritant (Skin/Eye), Potential Reproductive Toxin (based on formamide analogs).

Parameter	Specification	Note
Physical State	Colorless to yellow oil	Hygroscopic
Storage	2–8°C, Inert Atmosphere	Moisture sensitive (hydrolysis to hydroxylamine)
Incompatibility	Strong Acids, Strong Bases	Decomposes to and Formic Acid
Toxicity	Warning	Formamides are known teratogens. Handle in a fume hood.

References

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Sources

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